Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a pyrimidine ring fused with a pyridine ring, and a bromine atom at the 7th position. The molecular formula of this compound is C11H9BrN2O3, and it has a molecular weight of 297.105 g/mol .
Preparation Methods
The synthesis of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydroxide, ethoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer, bacterial infections, and viral infections.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to interact with the active sites of certain enzymes, leading to the inhibition of their catalytic activity .
Comparison with Similar Compounds
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure but differ in their specific substituents and biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and exhibit a wide range of biological activities, making them comparable to pyrimidopyrimidine compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8BrN3O3 |
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Molecular Weight |
298.09 g/mol |
IUPAC Name |
ethyl 3-bromo-6-oxopyrimido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-17-9(16)7-4-13-10-12-3-6(11)5-14(10)8(7)15/h3-5H,2H2,1H3 |
InChI Key |
JVMLLNHVGRGROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=CC(=CN2C1=O)Br |
Origin of Product |
United States |
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